Benzo[b]thiophen-3-yl acetate
Description
Significance of the Benzo[b]thiophene Scaffold in Chemical Sciences and Drug Discovery
The benzo[b]thiophene scaffold, a fused ring system consisting of benzene (B151609) and thiophene (B33073), is a cornerstone in medicinal chemistry and materials science. nih.gov Its structural features are present in a variety of FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole. rsc.org The versatility of the benzo[b]thiophene core allows it to serve as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netnih.gov This has led to the development of benzo[b]thiophene derivatives with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. researchgate.netnih.govijpsjournal.com
The significance of this scaffold extends beyond medicine into materials science, where its derivatives are investigated for applications in organic semiconductors and organic light-emitting diodes (OLEDs). nih.govrsc.org The electronic properties of the delocalized system make it an attractive component for creating novel functional materials. rsc.org
Rationale for Academic Research on Benzo[b]thiophen-3-yl Acetate (B1210297) and its Derivatives
Academic inquiry into benzo[b]thiophen-3-yl acetate and its related compounds is driven by the potential to discover new therapeutic agents and to understand fundamental chemical principles. The acetate group at the 3-position of the benzo[b]thiophene core is of particular interest as it can be a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net The hydrolysis of the acetate group, for example, yields benzo[b]thiophen-3-ol, a precursor for a variety of other functionalizations.
Research has shown that substitutions at the C2 and C3 positions of the benzo[b]thiophene ring are particularly crucial for biological activity. researchgate.net For instance, derivatives of benzo[b]thiophen-3-ol have been investigated as inhibitors of human monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. researchgate.net The rationale is that by systematically altering the structure of this compound, researchers can fine-tune its physicochemical and biological properties, potentially leading to the identification of novel drug candidates with improved efficacy and selectivity. nih.gov
Scope and Research Focus of the Compound Class in Contemporary Chemistry
The current research focus on this compound and its analogs is multifaceted. Key areas of investigation include:
Anticancer Drug Development: A significant portion of research is dedicated to exploring the anticancer potential of this class of compounds. researchgate.net Studies have shown that certain benzo[b]thiophene derivatives can inhibit tubulin polymerization, a critical process in cell division, making them promising antimitotic agents. cardiff.ac.uk Others have been found to act as kinase inhibitors, targeting signaling pathways involved in tumor growth. rsc.org
Neurodegenerative Disease Therapeutics: The ability of some derivatives to inhibit enzymes like monoamine oxidase has spurred research into their potential for treating conditions such as Parkinson's and Alzheimer's disease. researchgate.net
Antimicrobial Agents: The benzo[b]thiophene scaffold is a component of compounds being tested for their activity against various bacteria and fungi. nih.gov
Materials Science: The unique photophysical properties of some benzo[b]thiophene derivatives are being explored for their use in electronic and optical devices. rsc.org
The operational simplicity of new synthetic methods, such as room-temperature arylation, allows for the creation of a wide range of derivatives with diverse functional groups, further expanding the scope of research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-3-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-7(11)12-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMOFXZTHWSMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179192 | |
| Record name | Benzo(b)thiophen-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24434-82-0 | |
| Record name | Benzo[b]thiophene-3-ol, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24434-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophen-3-yl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophen-3-yl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophen-3-yl acetate | |
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Chemical Reactivity and Transformation Studies of Benzo B Thiophen 3 Yl Acetate
Reactions Involving the Acetate (B1210297) Group
The acetate group at the C-3 position is a primary site for chemical modification, serving as a gateway to a variety of functional group interconversions. Its reactivity is centered on the cleavage of the acyl-oxygen bond, leading to the formation of the crucial intermediate, 3-hydroxybenzo[b]thiophene.
Hydrolysis and Transesterification Reactions
The ester functionality of Benzo[b]thiophen-3-yl acetate can be readily cleaved through hydrolysis under both acidic and basic conditions to yield 3-hydroxybenzo[b]thiophene, a key precursor for further synthetic modifications. Basic hydrolysis is commonly achieved using alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH), in a suitable solvent system like a mixture of tetrahydrofuran (B95107) and water. nih.gov
Transesterification offers an alternative pathway for modifying the acetate group. Enzymatic catalysis, in particular, has been explored for such transformations. Lipases, for example, can catalyze the transesterification of related heteroaromatic esters. researchgate.net These biocatalytic methods are valued for their high selectivity and operation under mild reaction conditions.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Lithium Hydroxide (LiOH), Tetrahydrofuran/Water | 3-Hydroxybenzo[b]thiophene | A standard method for deacetylation to the corresponding alcohol. nih.gov |
| Enzymatic Transesterification | Lipase (B570770), Alcohol (e.g., butanol), Organic Solvent | Alkyl 3-hydroxybenzo[b]thiophene | Enzymes like lipase from Pseudomonas fluorescens can be used for kinetic resolution of related heteroaryl alcohols via transesterification. researchgate.net |
Functional Group Interconversions at the C-3 Position
The primary product of hydrolysis, 3-hydroxybenzo[b]thiophene (which exists in tautomeric equilibrium with benzo[b]thiophen-3(2H)-one), is a versatile intermediate for introducing a wide array of functional groups at the C-3 position. The hydroxyl group can be transformed into other functionalities, significantly expanding the synthetic utility of the original acetate compound.
For instance, the hydroxyl group can be used as a handle for C-C bond formation. In one notable reaction, the 3-hydroxy position can be modified to introduce an alkyne moiety. This transformation opens up possibilities for subsequent reactions like click chemistry. Furthermore, the 3-hydroxybenzo[b]thiophene scaffold can undergo reactions to form complex derivatives such as (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanones under acidic conditions with phenacyl thiosalicylates. thieme-connect.com It can also serve as a precursor for the synthesis of 2-phosphonyl-3-hydroxybenzo[b]thiophenes through a tandem SN2 nucleophilic substitution/phospho-Dieckmann condensation. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product Type | Significance |
|---|---|---|---|
| 3-Hydroxybenzo[b]thiophene | Phenacyl thiosalicylates, Trifluoroacetic acid (TFA) | (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone | Formation of a C-C bond at the C-2 position, while retaining the C-3 hydroxyl group. thieme-connect.com |
| 3-Hydroxybenzo[b]thiophene | α-Iodomethyl phosphine (B1218219) oxide, NaOH | 2-Phosphonyl-3-hydroxybenzo[b]thiophene | Introduces a phosphonyl group at the C-2 position via a Dieckmann-type condensation. nih.gov |
| 3-Hydroxybenzo[b]thiophene | Thionyl chloride, then AlCl3 | Benzo[b]thiophen-3-ol cyclization products | Intramolecular cyclization reactions to form more complex heterocyclic systems. wiley.com |
Reactivity of the Benzo[b]thiophene Core
Beyond the chemistry of the acetate group, the fused aromatic core of this compound exhibits its own characteristic reactivity, participating in substitution, addition, and ring-opening reactions.
Electrophilic Aromatic Substitution Reactions
The benzo[b]thiophene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of these reactions is well-established. For an unsubstituted benzo[b]thiophene, electrophilic attack occurs preferentially at the C-3 position. chemicalbook.comchemicalbook.com However, in this compound, the C-3 position is already substituted. Consequently, electrophiles are directed to other positions on the ring system. The next most activated position on the thiophene (B33073) ring is C-2. chemicalbook.comcdnsciencepub.com Alternatively, substitution can occur on the benzene (B151609) portion of the molecule, with the specific position influenced by the electronic effects of the C-3 substituent.
Studies on related 3-substituted benzo[b]thiophenes confirm this reactivity pattern. For example, halogenation and nitration of the parent benzo[b]thiophene yield primarily the 3-substituted product, but the formation of 2-substituted and 2,3-disubstituted products is also observed, especially with more reactive halogens like chlorine and bromine. cdnsciencepub.com For substrates where the 3-position is blocked, electrophilic attack at C-2 or on the benzene ring is expected. For example, the aromatic ring of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can participate in further electrophilic substitution reactions. smolecule.com
Nucleophilic Substitution Processes
While the electron-rich nature of the thiophene ring generally disfavors nucleophilic aromatic substitution, such reactions can occur if the ring is activated by strongly electron-withdrawing groups. For instance, 3-bromo-2-nitrobenzo[b]thiophene readily undergoes nucleophilic substitution at the C-3 position with ammonia, diethylamine, or aniline, where the bromo group is displaced. cdnsciencepub.com
More commonly, nucleophilic substitution reactions can be carried out on the benzene ring portion of the molecule, particularly if it bears a suitable leaving group. Copper-promoted intramolecular nucleophilic annulation involving the displacement of a fluorine atom on a 2-fluorophenyl precursor is a known route to the benzo[b]thiophene skeleton. beilstein-journals.org
Addition and Ring-Opening Reactions
The benzo[b]thiophene core, particularly when the sulfur atom is oxidized, can participate in cycloaddition reactions. A notable example is the photochemical [2+2] cycloaddition of 3-acetoxybenzo[b]thiophen-1,1-dioxide. Irradiation of this sulfone in the presence of a cycloalkene leads to the formation of a cyclobutane-fused adduct. rsc.orgresearchgate.net This cycloadduct is often unstable and can undergo a subsequent ring-expansion reaction upon treatment with a base like methanolic sodium hydroxide, yielding substituted benzo[b]thiepinones, which are seven-membered sulfur-containing rings. rsc.orgresearchgate.net
Another documented transformation is the acid-catalyzed cyclotrimerization of 3-acetoxybenzo[b]thiophene. In the presence of a strong acid such as trifluoroacetic acid (CF3COOH), three molecules can condense to form a complex trimeric system, 5,10,15-trithiatruxene, in moderate yield. rsc.org
| Reaction Type | Substrate | Reagents and Conditions | Product(s) |
|---|---|---|---|
| Photocycloaddition | 3-Acetoxybenzo[b]thiophen-1,1-dioxide | Irradiation (hν), Cycloalkene | [2+2] Cycloadduct |
| Ring Expansion | [2+2] Cycloadduct | Methanolic Sodium Hydroxide | Benzo[b]thiepinone derivative rsc.orgresearchgate.net |
| Cyclotrimerization | 3-Acetoxybenzo[b]thiophene | Trifluoroacetic Acid (CF3COOH) | 5,10,15-Trithiatruxene rsc.org |
Oxidation and Reduction Chemistry of the Sulfur Heterocycle
The sulfur atom in the benzo[b]thiophene ring system is a key site for chemical transformations, including oxidation and reduction reactions. These reactions can significantly alter the electronic properties and reactivity of the molecule, providing pathways to a variety of functionalized derivatives.
Oxidation:
The oxidation of the sulfur atom in benzo[b]thiophene derivatives can lead to the formation of sulfoxides and sulfones (benzo[b]thiophene-1,1-dioxides). These transformations are typically achieved using various oxidizing agents. For instance, the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide has been demonstrated. rsc.orgrsc.orgresearchgate.net This transformation highlights the accessibility of the sulfone derivative, which can exhibit distinct chemical and physical properties compared to the parent thiophene. The resulting sulfones are valuable intermediates and have been investigated for their potential applications, including their use as cannabinoid receptor ligands. rsc.orgrsc.orgresearchgate.net
A notable application of this oxidation is in the synthesis of fluorescent materials. For example, 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide has been shown to exhibit a high fluorescence quantum yield, suggesting its potential use in organic light-emitting diodes (OLEDs). researchgate.net The oxidation to the sulfone is a critical step in tuning the electronic and photophysical properties of these molecules. researchgate.net
A palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, showcasing the utility of the oxidized form in further functionalization. acs.org This reaction proceeds via a direct C–H bond activation at the C2-position, leading to C2-arylated products with significant photoluminescence properties. acs.org This method provides a route to π-conjugated frameworks of the thiophene 1,1-dioxide-arene type. acs.org
Reduction:
The reduction of the benzo[b]thiophene ring system is more challenging due to the aromatic stability of the heterocycle. colab.ws However, partial reduction of the thiophene ring can be achieved under specific catalytic conditions. Hydrogenation of benzo[b]thiophenes can lead to the corresponding dihydro- or tetrahydro-benzo[b]thiophenes. For instance, the hydrogenation of isoquinolines bearing a benzo[b]thiophen-2-yl substituent at the 1-position has been shown to yield 1-(benzo[b]thiophen-2-yl)-1,2,3,4-tetrahydroisoquinolines. colab.ws This indicates that while the benzo[b]thiophene ring itself is relatively stable to reduction, it can be retained as a substituent during the hydrogenation of other parts of a larger molecule. colab.ws
Mechanistic studies suggest that the synthesis of some benzo[b]thiophene derivatives may proceed through a dihydrobenzo[b]thiophene intermediate, which is then oxidized to the final aromatic product. researchgate.net
Advanced Derivatization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of benzo[b]thiophenes, avoiding the need for pre-functionalized starting materials. core.ac.uk
Palladium-catalyzed C-H activation is a prominent method for introducing new carbon-carbon and carbon-heteroatom bonds. core.ac.ukresearchgate.net For instance, palladium catalysis can achieve site-selective C-H olefination at the C3-position of the quinoline (B57606) framework, demonstrating the potential for regioselective functionalization in complex heterocyclic systems. researchgate.net In the context of benzo[b]thiophenes, palladium-catalyzed direct arylation has been used to introduce aryl groups at the C2 and C3 positions. researchgate.netrsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net
A notable example is the palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which proceeds through a C-H activation mechanism. acs.org This method has been successfully applied to synthesize a range of C2-arylated products with good functional group tolerance. acs.org Similarly, a palladium-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed for C2-selective olefination. acs.org
Nickel catalysis has also been employed for the thiolation of unactivated C(sp2)-H bonds with disulfides, providing an efficient route to diaryl sulfides. researchgate.net
Table 1: Examples of C-H Functionalization Reactions on Benzo[b]thiophene Derivatives
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |
| Oxidative Arylation | Pd(OAc)₂, Cu(OAc)₂, Pyridine | C2 | 2-Arylbenzo[b]thiophene 1,1-dioxide | acs.org |
| Oxidative Olefination | Pd(OAc)₂, AgOPiv, PivOH | C2 | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | acs.org |
| Direct Arylation | Pd(OAc)₂, LiHMDS | C3 | 3-Arylindoles (by analogy) | researchgate.net |
| Thiolation | NiBr₂ | Not Specified | Diaryl sulfides | researchgate.net |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex benzo[b]thiophene derivatives with extended π-conjugated systems and increased structural diversity. researchgate.net
Sonogashira Coupling:
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for constructing C(sp)-C(sp²) bonds. A palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed for the synthesis of 2-substituted benzo[b]thiophenes. rsc.orgrsc.orgresearchgate.net This reaction proceeds in moderate to good yields and offers a versatile route to various derivatives. rsc.orgrsc.orgresearchgate.net A proposed mechanism involves the initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, followed by cyclization. rsc.orgrsc.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for the formation of C-C bonds. This reaction has been utilized in the synthesis of polycyclic uracil (B121893) derivatives, where a benzo[b]thiophen-3-yl group is introduced. beilstein-journals.org For example, the synthesis of 5-(Benzo[b]thiophen-3-yl)-1,3-dimethyl-6-(p-tolylethynyl)pyrimidine-2,4(1H,3H)-dione was achieved through a Suzuki-Miyaura coupling followed by a Sonogashira coupling. beilstein-journals.org
Other Coupling Reactions:
Palladium-catalyzed arylation of benzo[b]thiophene has been reported, highlighting the versatility of this approach for creating C-C bonds. rsc.org Furthermore, a palladium-catalyzed synthesis of dibenzothiophene (B1670422) derivatives via the cleavage of C-H and C-S bonds has been developed. researchgate.net
Table 2: Examples of Coupling Reactions for Benzo[b]thiophene Derivatization
| Coupling Reaction | Reactants | Catalyst System | Product Example | Reference |
| Sonogashira Coupling | 2-Iodothiophenol, Phenylacetylene | Pd(II) catalyst | 2-Phenylbenzo[b]thiophene | rsc.orgrsc.orgresearchgate.net |
| Suzuki-Miyaura Coupling | Bromo-uracil derivative, Benzo[b]thiophen-3-ylboronic acid | Pd(PPh₃)₄ | 5-(Benzo[b]thiophen-3-yl)-substituted pyrimidinedione | beilstein-journals.org |
| Direct Arylation | 2-(2-Bromo-4-methylphenyl)thiophene, 3-Bromopyridine | Pd catalyst, KOAc | 2'-Aryl-2,3'-biheteroarene | rsc.org |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for the synthesis of complex molecular architectures, including conjugates of benzo[b]thiophene. researchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.
A novel series of benzo[b]thiophene-1,2,3-triazole hybrid analogues have been synthesized using a copper-catalyzed 1,3-dipolar cycloaddition reaction between an alkyne-functionalized benzo[b]thiophene and various aryl azides. researchgate.net The resulting 1,4-disubstituted-1,2,3-triazoles linked to the benzo[b]thiophene core have been evaluated for their biological activities. researchgate.net The electron-rich nature of the benzo[b]thiophene moiety is thought to enhance the binding affinity of these conjugates with various biological targets. researchgate.net
While direct examples involving this compound are not explicitly detailed in the provided search results, the principles of click chemistry are broadly applicable. The synthesis of various bioactive molecules, such as histone deacetylase inhibitors and antimicrotubule agents, has been achieved using click chemistry, demonstrating the power of this approach in medicinal chemistry. nih.gov The versatility of click chemistry allows for the straightforward linkage of the benzo[b]thiophene scaffold to a wide array of other molecules, including peptides, carbohydrates, and other heterocyclic systems, to generate novel conjugates with diverse properties. fluorochem.co.ukmedchemexpress.com
Mechanistic Investigations in Benzo B Thiophen 3 Yl Acetate Chemistry
Elucidation of Reaction Pathways in Synthetic Transformations
Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For benzo[b]thiophene derivatives, various synthetic pathways have been elucidated, often involving transition metal catalysis.
A plausible mechanistic pathway for the β-arylation of benzo[b]thiophenes involves a Pd(0)/Pd(II) catalytic cycle. acs.org This proposed mechanism begins with the oxidative addition of an aryl iodide to a Pd(0) species, forming a Pd(II)-aryl intermediate. acs.org Subsequent steps are thought to involve a concerted carbopalladation across the thiophene (B33073) double bond, followed by a base-assisted anti-elimination to yield the arylated product and regenerate the Pd(0) catalyst. acs.org Competition experiments have suggested that the oxidative addition step is reversible and occurs before the rate-limiting step of the reaction. acs.org
In the synthesis of benzo[b]thiophene-3-carboxylic esters, a palladium-catalyzed carbonylative approach has been reported. acs.org The proposed mechanism for this transformation involves an intramolecular S-5-endo-dig cyclization, followed by iodide-promoted S-demethylation and alkoxycarbonylation. The catalytic cycle is closed by the reoxidation of Pd(0). acs.org
Furthermore, copper-catalyzed domino reactions for the synthesis of multisubstituted benzo[b]thiophenes are proposed to proceed through a radical cyclization pathway. rsc.org
The synthesis of 2-substituted benzo[b]furans from phenols, boronic acids, and trichloroethylene (B50587) involves a one-pot sequential Suzuki cross-coupling followed by a direct arylation. mdpi.com Kinetic isotope effect studies for this type of transformation suggest the reaction does not proceed via an electrophilic palladation mechanism but rather through an intermediate mechanism between a C-H bond metathesis and an assisted palladation or concerted metalation-deprotonation pathway. mdpi.com
The table below summarizes various reaction types involving benzo[b]thiophene derivatives and their proposed mechanistic pathways.
| Reaction Type | Proposed Mechanistic Pathway | Key Intermediates | Catalyst System | Ref. |
| β-Arylation of Benzo[b]thiophenes | Heck-type, Pd(0)/Pd(II) catalytic cycle | Pd(II)-aryl species | Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | acs.org |
| Carbonylative Synthesis of Benzo[b]thiophene-3-carboxylates | Intramolecular cyclization, S-demethylation, alkoxycarbonylation | PdI₂/KI | acs.org | |
| Domino Synthesis of Multisubstituted Benzo[b]thiophenes | Radical cyclization | Cu(OAc)₂ | rsc.org | |
| Synthesis of 2-Substituted Benzo[b]furans | Suzuki cross-coupling followed by direct arylation | Pd(OAc)₂ / SPhos | mdpi.com |
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are instrumental in determining the rates of chemical reactions and providing evidence for proposed mechanisms. In the context of benzo[b]thiophene chemistry, kinetic analyses have shed light on the factors influencing reaction efficiency.
For the palladium-catalyzed β-arylation of benzo[b]thiophenes, kinetic isotope effect (KIE) studies have been conducted to probe the C-H functionalization pathway. acs.org The observation of significant primary ¹³C KIEs at both the C-2 and C-3 positions of the benzo[b]thiophene ring is consistent with a Heck-type reaction mechanism. acs.org This suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction. acs.org
In the context of enzyme-catalyzed reactions, kinetic resolutions of racemic 1-(benzo[b]thiophen-3-yl)ethanol have been investigated. researchgate.net Lipases have been shown to catalyze the acylation of the alcohol with high enantioselectivity. researchgate.net Kinetic studies of immobilized enzymes used in such resolutions have indicated that immobilization can lead to higher substrate affinity and turnover numbers compared to the free enzyme. researchgate.net
The table below presents data from kinetic studies on reactions involving benzo[b]thiophene derivatives.
| Reaction | Kinetic Parameter | Observation | Implication | Ref. |
| Palladium-catalyzed β-arylation of benzo[b]thiophene | ¹³C Kinetic Isotope Effect (KIE) | Significant primary KIEs at C-2 and C-3 | C-H bond cleavage is part of the rate-determining step, supporting a Heck-type mechanism. | acs.org |
| Lipase-catalyzed kinetic resolution of 1-(benzo[b]thiophen-3-yl)ethanol | Substrate affinity and turnover number | Immobilized lipase (B570770) showed higher substrate affinity and turnover number compared to free enzyme. | Immobilization can enhance enzyme efficiency in the resolution process. | researchgate.net |
Transition State Analysis in Catalytic Cycles
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Analyzing the structure and energy of transition states is key to understanding reaction barriers and selectivity.
In the palladium-catalyzed β-arylation of benzo[b]thiophenes, the proposed Heck-type mechanism involves a carbopalladation step. acs.org The transition state for this step would involve the formation of a new carbon-carbon bond and the interaction of the thiophene π-system with the palladium center. The geometry of this transition state would influence the regioselectivity of the arylation.
For the synthesis of benzo[b]thiophenes via Diels-Alder reactions, computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states. conicet.gov.ar These studies help in predicting the feasibility of a reaction and the expected regiochemistry of the products by calculating the activation energies of different possible reaction pathways. conicet.gov.ar
In the silanoxyiodination of alkenes, which can be conceptually related to functionalization reactions, computational modeling has been used to compare the energies of 5-exo and 6-endo transition states for intramolecular ring closure. nih.gov Such analyses provide a rationale for the observed product distribution. For a related system, the 6-endo transition state and the resulting product were found to be significantly lower in energy than their 5-exo counterparts, explaining the preference for the 6-endo cyclization pathway. nih.gov
The table below outlines different computational approaches used to analyze transition states in reactions relevant to benzo[b]thiophene chemistry.
| Reaction System | Computational Method | Analyzed Aspect | Finding | Ref. |
| Diels-Alder reaction for benzo[b]thiophene synthesis | Density Functional Theory (DFT) | Transition state energies | Predicts reaction feasibility and regioselectivity. | conicet.gov.ar |
| Silanoxyiodination of Alkenes | Computational Modeling | Energies of 5-exo vs. 6-endo transition states | 6-endo pathway is energetically favored. | nih.gov |
| Palladium-catalyzed β-arylation of benzo[b]thiophene | Mechanistic Proposal | Nature of the carbopalladation transition state | Influences the regioselectivity of the reaction. | acs.org |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. These are critical considerations in the synthesis of complex molecules derived from benzo[b]thiophen-3-yl acetate (B1210297).
A notable example of regioselectivity is the palladium-catalyzed β-arylation of benzo[b]thiophenes, which proceeds with high selectivity for the C-3 position. acs.org This is in contrast to what might be expected from an electrophilic aromatic substitution pathway, which would favor the more nucleophilic C-2 position. acs.org The observed regioselectivity is a key piece of evidence supporting a Heck-type mechanism. acs.org
In the synthesis of multisubstituted pyrroles from β-enaminones and isocyanoacetates, the reaction proceeds through a sequential Mannich addition and cyclization, leading to a specific substitution pattern on the resulting pyrrole (B145914) ring. sci-hub.se
Stereoselectivity is exemplified in the enzyme-catalyzed kinetic resolution of racemic 1-(benzo[b]thiophen-3-yl)ethanol. researchgate.net The use of lipases allows for the selective acylation of one enantiomer, leading to the formation of the corresponding (R)-acetate with high enantiomeric excess. researchgate.net Similarly, the silanoxyiodination of alkenes has been shown to proceed with high diastereoselectivity, yielding a single diastereomer in many cases. nih.gov
The table below provides examples of regioselective and stereoselective reactions in the context of benzo[b]thiophene chemistry and related systems.
| Reaction | Selectivity Type | Outcome | Controlling Factors | Ref. |
| Palladium-catalyzed arylation of benzo[b]thiophene | Regioselectivity | Preferential arylation at the C-3 position | Reaction mechanism (Heck-type) | acs.org |
| Lipase-catalyzed acylation of 1-(benzo[b]thiophen-3-yl)ethanol | Stereoselectivity | High enantioselectivity for the (R)-acetate | Enzyme's active site structure | researchgate.net |
| Silanoxyiodination of alkenes | Diastereoselectivity | Formation of a single diastereomer | Intramolecular nature of the reaction | nih.gov |
| Synthesis of substituted pyrroles | Regioselectivity | Specific substitution pattern on the pyrrole ring | Reaction pathway (Mannich addition/cyclization) | sci-hub.se |
Spectroscopic and Advanced Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Benzo[b]thiophen-3-yl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the protons allow for the unambiguous assignment of each hydrogen atom in the molecule. For Benzo[b]thiophen-3-yl acetate, the spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the benzo[b]thiophene ring system typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons of the acetate group are found in the upfield region (δ 2.0-2.5 ppm). rug.nlsorbonne-universite.fr
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The carbonyl carbon of the acetate group is characteristically found at a low field (downfield), typically around δ 168 ppm. rsc.org The carbon atoms of the benzo[b]thiophene ring system give rise to a series of signals that can be assigned based on their chemical environment and through the use of two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Detailed research findings for the NMR characterization of this compound and its derivatives are presented in the tables below.
¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|
| CH₃ | 2.35 | d | 2.0 | rug.nl |
| C=CH | 7.48 | s | rug.nl | |
| ArH | 7.42 | m | rug.nl | |
| ArH | 7.77 | d | 7.1 | rug.nl |
¹³C NMR Spectroscopic Data for a Substituted this compound Derivative (5-Nitrothis compound)
| Carbon Atom | Chemical Shift (δ) ppm | Reference |
|---|---|---|
| CH₃ | 21.0 | rsc.org |
| Aromatic C | 115.1 | rsc.org |
| Aromatic C | 116.6 | rsc.org |
| Aromatic C | 119.4 | rsc.org |
| Aromatic C | 123.6 | rsc.org |
| Aromatic C | 132.1 | rsc.org |
| Aromatic C | 141.2 | rsc.org |
| Aromatic C | 142.2 | rsc.org |
| Aromatic C | 145.5 | rsc.org |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the ester functional group.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acetate group. beilstein-journals.org This typically appears as a strong, sharp peak in the region of 1750-1775 cm⁻¹. sorbonne-universite.frbeilstein-journals.org The exact position of this band can be influenced by the electronic effects of the benzo[b]thiophene ring system.
In addition to the carbonyl stretch, the IR spectrum will also display characteristic absorptions for the C-O single bond stretching of the ester, as well as aromatic C-H and C=C stretching vibrations from the benzo[b]thiophene core.
Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (ester) | Stretch | 1750-1775 | sorbonne-universite.frbeilstein-journals.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight, which allows for the confirmation of its elemental composition. rug.nlrsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The stability of the resulting carbocation, in this case, the benzo[b]thienyl cation, will influence the fragmentation process.
High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Derivative | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 5-Nitrothis compound | [M+Na]⁺ | 259.9993 | 259.9988 | rug.nlrsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The benzo[b]thiophene ring system is the primary chromophore in this compound, giving rise to characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic ring. For instance, a study on 4-nitrophenyl 2-(benzo[b]thiophen-3-yl)acetate, a related compound, reported absorption maxima (λmax) at 298.6 nm and 290.0 nm in ethanol. ncl.ac.uk
UV-Vis Absorption Data for a Related Benzo[b]thiophene Derivative
| Compound | Solvent | λmax (nm) | Reference |
|---|
X-ray Crystallography for Solid-State Structural Determination (for related compounds)
These studies reveal the planarity of the benzo[b]thiophene ring system and how substituents can influence the crystal packing. juniperpublishers.com For example, the crystal structure of 1-benzoyl-2-methyl-2-thianaphthalene, a related thianaphthene (B1666688) derivative, was elucidated to confirm its structure following a cycloaddition reaction. rsc.orgrsc.org In another example, the crystal structures of thrombin inhibitors based on a 2,3-disubstituted benzo[b]thiophene scaffold have been determined, revealing how the benzo[b]thiophene nucleus binds within the active site of the enzyme. nih.gov These analyses of related compounds are crucial for understanding the steric and electronic properties of the benzo[b]thiophene core, which are directly applicable to this compound.
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Beyond static structural characterization, advanced spectroscopic and computational methods can be used to investigate the dynamic behavior of molecules. For benzo[b]thiophene derivatives, these techniques can shed light on conformational changes, reaction kinetics, and excited-state dynamics.
Transient absorption spectroscopy has been employed to study the photochemical properties of products derived from this compound. rug.nl This technique involves exciting a sample with a short laser pulse and then monitoring the change in absorbance at different wavelengths over time, providing information about the lifetimes and properties of transient species like excited states and reaction intermediates.
Furthermore, molecular dynamics (MD) simulations are increasingly used to complement experimental data by providing a theoretical model of molecular motion over time. researchgate.net For benzo[b]thiophene-based compounds, MD simulations can explore conformational landscapes, solvent effects, and binding interactions with biological macromolecules, offering a deeper understanding of their dynamic behavior at the atomic level. researchgate.net
Computational and Theoretical Chemistry Studies on Benzo B Thiophen 3 Yl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For Benzo[b]thiophen-3-yl acetate (B1210297), these calculations offer insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry of Benzo[b]thiophen-3-yl acetate. tandfonline.comnih.gov These calculations yield key structural parameters.
DFT has been successfully applied to various benzo[b]thiophene derivatives to understand their structure and properties. conicet.gov.ar For this compound, DFT would allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
Table 1: Theoretical Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative to demonstrate the output of DFT calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-S-C | ~92° |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. beilstein-journals.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic excitation. sci-hub.se For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The HOMO is typically localized over the electron-rich benzothiophene (B83047) ring system, while the LUMO may be distributed across the acetyl group and the fused rings. tandfonline.comnih.govresearchgate.net
Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: These values are examples and actual calculated energies for this compound may vary.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. dergipark.org.tr
For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen of the acetate group, highlighting it as a primary site for electrophilic interaction. The hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential (blue), while the thiophene (B33073) sulfur atom could also influence the potential distribution. smolecule.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding and electron delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. researchgate.netresearchgate.net These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability. researchgate.net
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. sdu.dk By simulating the motion of atoms and molecules over time, MD can explore the different conformations that this compound can adopt.
Conformational analysis is essential for understanding how the molecule's shape influences its properties and biological activity. For this compound, this analysis would focus on the rotation around the single bonds connecting the acetate group to the thiophene ring. While the fused ring system is largely planar and rigid, the acetate substituent has conformational freedom. Identifying the lowest energy conformers is critical, as these are the most likely to be populated and biologically relevant. researchgate.net MD simulations can also reveal the stability of the molecule in different solvents or within a protein binding site. sdu.dk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hud.ac.uk By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. hud.ac.ukresearchgate.net
For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activities, such as enzyme inhibition. chem-soc.si The resulting model, often expressed as a linear or non-linear equation, can highlight the key structural features required for high activity. researchgate.netchem-soc.si This information is invaluable for the rational design and optimization of new lead compounds with improved potency. chem-soc.si
Molecular Docking and Binding Affinity Predictions for Biological Targets
Computational studies, particularly molecular docking and binding affinity predictions, have been instrumental in elucidating the potential biological activities of benzo[b]thiophene derivatives by modeling their interactions with various protein targets. While specific studies on this compound are not prevalent in the reviewed literature, extensive research on structurally related benzo[b]thiophene compounds provides significant insights into the binding modes and potential efficacy of this class of molecules. These investigations have explored interactions with enzymes and receptors implicated in a range of physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition
A series of benzo[b]thiophen-3-ol derivatives have been investigated as potential inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes crucial in the metabolism of neurotransmitters. tandfonline.comresearchgate.net Molecular docking studies of these compounds highlighted their potential to interact with the binding sites of both MAO isoforms, with a general preference for hMAO-B. tandfonline.comresearchgate.net The binding affinity was evaluated using scoring functions, and the top-ranked complexes were analyzed for their binding modes. unich.it These analyses considered non-bonded interaction energies, including electrostatic and van der Waals contributions, to understand the basis of the observed inhibitory activity. unich.it
Cholinesterase (AChE and BChE) Inhibition
Benzo[b]thiophene-chalcone hybrids have been the focus of studies targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov Molecular docking calculations were performed to predict the binding scores and elucidate the interactions between these inhibitors and the enzymes. mdpi.comnih.gov The results indicated that benzothiophene–chalcone (B49325) hybrids were generally more effective inhibitors for both enzymes compared to other tested series. mdpi.comnih.gov For instance, specific derivatives with amino and hydroxyl substitutions on the 3-benzoylbenzothiophene scaffold showed good inhibitory activity towards BChE. mdpi.com
Interactive Table: AChE and BChE Inhibition by Benzo[b]thiophene-Chalcone Hybrids
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5f | AChE | 62.10 | mdpi.comnih.gov |
| 5h | BChE | 24.35 | mdpi.comnih.gov |
Serotonin (B10506) Receptor (5-HT1A) Interaction
Novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized and their affinity for 5-HT1A receptors evaluated. nih.gov Molecular modeling and docking studies were conducted using a homology model of the 5-HT1A receptor to understand the structure-activity relationships. nih.gov The docking studies provided insights into the electrostatic interactions that could explain the observed binding affinities. nih.gov For example, compound 7e , 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated micromolar affinity for 5-HT1A sites. nih.gov
Interactive Table: Binding Affinities of Benzo[b]thiophene Derivatives for 5-HT1A Receptors
| Compound ID | Ki (µM) | Reference |
|---|
Other Biological Targets
The versatility of the benzo[b]thiophene scaffold has led to its investigation against other biological targets. For example, certain derivatives have been studied as potential inhibitors of DNA gyrase, a target for antibacterial agents. mdpi.com Flexible molecular docking was employed to identify molecules with affinities for the DNA gyrase enzyme from Staphylococcus aureus. mdpi.com Furthermore, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), with molecular docking used to investigate the potential antitumor mechanism of action. nih.gov In a different application, a synthesized 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde was used to develop a chemical antibody for the detection of the cancer antigen 125 (CA125), with docking studies used to understand the interactions between the benzothiophene derivative and the target. ogu.edu.tr
Applications of Benzo B Thiophen 3 Yl Acetate in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Benzo[b]thiophen-3-yl acetate (B1210297) and its precursors are valuable intermediates in the synthesis of more complex molecular architectures. The reactivity of the benzo[b]thiophene core, particularly at the 3-position, allows for its incorporation into a variety of structures.
One notable application is in the synthesis of selective estrogen receptor modulators (SERMs). For instance, a synthetic strategy to access an advanced intermediate of Raloxifene, a drug used to prevent and treat osteoporosis in postmenopausal women, utilizes a 3-substituted benzo[b]thiophene. researchgate.net The synthesis involves the bromination of 3-cyanobenzo[b]thiophene, which serves as a key intermediate for further functionalization. researchgate.net
Furthermore, domino reactions provide an efficient route to highly substituted benzo[b]thiophenes. A copper-catalyzed domino synthesis from 2-iodophenyl ketones proceeds through a 2-benzylbenzo[b]thiophen-3-yl acetate intermediate, which can then be hydrolyzed to the corresponding 3-hydroxybenzo[b]thiophene derivative. rsc.org This method demonstrates the role of the acetate group as a protecting group for the hydroxyl functionality, enabling selective transformations on other parts of the molecule before its removal.
Table 1: Examples of this compound and Derivatives in Synthesis
| Starting Material | Intermediate | Target Molecule/Scaffold | Synthetic Approach |
|---|---|---|---|
| 3-Cyanobenzo[b]thiophene | 6-Bromo-3-cyanobenzo[b]thiophene | Raloxifene Intermediate | Electrophilic Bromination |
| 2-Iodophenyl ketones | 2-Benzylthis compound | Multisubstituted Benzo[b]thiophenes | Copper-Catalyzed Domino Synthesis |
The versatility of the benzo[b]thiophene scaffold extends to the synthesis of novel fluorophores. Starting from 3-acetylbenzo[b]thiophene, its oxime can be reacted with acetylene (B1199291) in a Trofimov reaction to yield 2-(benzo[b]thiophene-3-yl)pyrroles. researchgate.net These pyrrole (B145914) derivatives are valuable precursors for constructing complex BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, which have significant potential in optoelectronic materials and fluorescent sensors. researchgate.net
Development of New Organic Materials
The unique electronic structure of the benzo[b]thiophene core, characterized by a delocalized π-system, makes it an attractive component for the design of new organic materials with tailored optoelectronic properties. rsc.org
Benzo[b]thiophene derivatives are prominent in the field of organic electronics, particularly as semiconductors for organic thin-film transistors (OTFTs). rsc.orgmdpi.com The planar structure and potential for extended π-conjugation facilitate efficient charge transport. researchgate.net Researchers have synthesized and evaluated various benzo[b]thiophene-based small molecules for their performance in OTFTs.
For example, two new derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a molecule containing an extended benzothiophene (B83047) system, were synthesized and tested as solution-processable semiconductors. mdpi.com Devices fabricated using these materials exhibited p-channel behavior with respectable hole mobilities and high current on/off ratios, demonstrating their suitability for electronic applications. mdpi.com Another study focused on 2,7-divinyl Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene, which achieved high field-effect mobilities and showed excellent air stability, a crucial factor for practical applications. researchgate.net
Table 2: Performance of Benzo[b]thiophene-Based Organic Semiconductors in OTFTs
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Key Feature |
|---|---|---|---|
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | Solution-processable small molecule mdpi.com |
These findings underscore the importance of the benzo[b]thiophene moiety in creating robust and efficient organic semiconductors for next-generation flexible electronics. researchgate.net
The inherent fluorescence of certain benzo[b]thiophene derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light can be tuned by modifying the chemical structure of the molecule. A Pd(II)-catalyzed synthesis yielded a (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone derivative that exhibited an unexpectedly high fluorescence quantum yield of up to 100%. researchgate.net Such high quantum yields are a critical requirement for developing highly efficient OLEDs, indicating the strong potential of this class of compounds as emissive materials or hosts in OLED devices. researchgate.net
In the realm of renewable energy, benzo[b]thiophene derivatives are being explored for their application in organic photovoltaics (OPVs). Their electronic properties are well-suited for constructing non-fullerene acceptors (NFAs), which are a key component in modern, high-efficiency organic solar cells.
Computational studies using Density Functional Theory (DFT) have been employed to design and analyze novel acceptor molecules based on an indacenodithieno[3,2-b]thiophene framework, which incorporates the benzo[b]thiophene unit. acs.org These studies investigate how different electron-withdrawing end groups attached to the core affect the molecule's electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the resulting energy gap (E_gap). acs.org A smaller energy gap is generally desirable for absorbing a broader range of the solar spectrum, leading to improved solar cell efficiency. acs.org
Table 3: Calculated Photovoltaic Properties of a Modified Benzo[b]thiophene-Based Acceptor Molecule (IT-SMR) and its Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |
|---|---|---|---|
| IT-SMR (Reference) | -5.43 | -3.33 | 2.05 |
| IT-SM2 | -5.97 | -3.53 | 2.44 |
Data derived from quantum chemical simulations. acs.org
These theoretical models guide synthetic chemists in creating new materials with optimized properties for high-performance organic solar cells. acs.org
Exploration in Catalysis and Ligand Design
The benzo[b]thiophene scaffold is not only a component of functional materials but is also relevant in the context of transition metal catalysis. While this compound itself is not commonly used as a ligand, the functionalization of the benzo[b]thiophene ring system is often achieved using advanced catalytic methods, and its derivatives are being explored as potential ligands.
For example, the synthesis of amine-substituted benzo[b]thiophenes has been accomplished using Buchwald-Hartwig amination. researchgate.net This palladium-catalyzed cross-coupling reaction employed a sophisticated catalytic system of Pd(OAc)₂ and the bulky phosphine (B1218219) ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). researchgate.net The successful application of this catalytic method highlights the chemical stability of the benzo[b]thiophene core under these conditions and its compatibility with transition metal catalysts. The ability to precisely functionalize the benzo[b]thiophene ring opens up possibilities for designing novel ligands where the benzo[b]thiophene unit could influence the electronic and steric properties of the catalytic center.
Biological Activity and Mechanistic Pharmacology of Benzo B Thiophen 3 Yl Acetate and Its Derivatives Mechanistic and Discovery Focus
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the benzo[b]thiophene nucleus have been identified as potent inhibitors of several key enzymes, indicating their potential as scaffolds for the development of targeted therapeutic agents. The following sections detail the research into their enzyme inhibition mechanisms.
A series of benzo[b]thiophen-3-ol derivatives, the parent alcohol of the acetate (B1210297) form, have been synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO) isoforms, MAO-A and MAO-B. nih.govnih.gov These enzymes are crucial for the degradation of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov
Most of the synthesized benzo[b]thiophen-3-ol compounds demonstrated high selectivity for the MAO-B isoform. nih.govunich.it Molecular docking studies have provided insights into the potential binding interactions within the active site of the MAO enzyme, suggesting that the benzo[b]thiophen-3-ol scaffold is a promising starting point for developing new lead compounds. nih.govresearchgate.net The inhibitory activity is often presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several derivatives showed significant potency, particularly against hMAO-B. nih.gov
Inhibitory Activity (IC50) of Benzo[b]thiophen-3-ol Derivatives Against hMAO-A and hMAO-B
The table below summarizes the in vitro inhibitory activities and selectivity of various substituted (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone derivatives. nih.gov The Selectivity Index (SI) is calculated as the ratio of IC50 hMAO-A / IC50 hMAO-B.
| Compound | Aryl Substituent | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI) for hMAO-B |
|---|---|---|---|---|
| PM4 | 4-Methylphenyl | > 10 | 0.060 ± 0.005 | > 166 |
| PM5 | 4-Methoxyphenyl | > 10 | 0.080 ± 0.006 | > 125 |
| PM6 | 4-Fluorophenyl | > 10 | 0.050 ± 0.004 | > 200 |
| PM9 | 3-Chlorophenyl | > 10 | 0.070 ± 0.005 | > 142 |
| PM10 | 3-Bromophenyl | > 10 | 0.090 ± 0.007 | > 111 |
| PM12 | 4-Chlorophenyl | > 10 | 0.060 ± 0.004 | > 166 |
| PM13 | 4-Bromophenyl | > 10 | 0.050 ± 0.003 | > 200 |
Research has also explored the inhibitory effects of benzo[b]thiophene derivatives on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and Glutathione S-transferase (GST). tandfonline.comresearchgate.net These enzymes are significant targets in Alzheimer's disease and cellular detoxification processes, respectively. nih.govmdpi.com
A specific chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was synthesized and evaluated for its inhibitory potential against these enzymes. tandfonline.comresearchgate.net The study determined the inhibition constant (Ki) and IC50 values for this compound. tandfonline.com Molecular docking analyses were also performed to understand the binding interactions, revealing strong binding affinities for all three enzymes. tandfonline.comresearchgate.net
Enzyme Inhibition Data for a Benzo[b]thiophene Chalcone Derivative
The table presents the inhibitory constants (Ki) and binding energies for ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate against GST, AChE, and BChE. tandfonline.com
| Enzyme | Ki (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Glutathione S-transferase (GST) | 14.19 ± 2.15 | -10.39 |
| Acetylcholinesterase (AChE) | 11.13 ± 1.22 | -11.24 |
| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 | -8.56 |
Serotonin (B10506) N-acetyltransferase (AANAT) is the penultimate and rate-limiting enzyme in the biosynthesis of melatonin (B1676174). nih.govtandfonline.comresearchgate.net As such, inhibitors of AANAT are of interest for studying and potentially treating disorders related to abnormal melatonin rhythms. nih.govtandfonline.com
Novel benzo[b]thiophene derivatives have been designed and synthesized as AANAT inhibitors. nih.govtandfonline.com One particular compound, N-[2-(5-Methanesulfonylamino-benzo[b]thiophen-3-yl]ethyl]bromoacetamide, demonstrated high inhibitory activity against AANAT with an IC50 value in the low micromolar range. nih.govtandfonline.com In addition to its AANAT inhibition, this compound was also tested for its binding affinity at melatonin receptors (MT1 and MT2), showing low affinity, which suggests its selectivity for the enzyme over the receptors. nih.govtandfonline.com
AANAT Inhibition and Melatonin Receptor Affinity for a Benzo[b]thiophene Derivative
This table shows the inhibitory activity against human AANAT and binding affinities for MT1 and MT2 receptors for a key benzo[b]thiophene derivative. nih.govtandfonline.com
| Compound | AANAT IC50 (μM) | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| N-[2-(5-Methanesulfonylamino-benzo[b]thiophen-3-yl]ethyl]bromoacetamide | 1.4 | 1100 | 1400 |
Microtubules are dynamic polymers essential for cell division, motility, and shape, making them a key target in cancer research. unife.it Several classes of compounds, including those with a benzo[b]thiophene core, have been developed as inhibitors of tubulin polymerization. nih.gov These agents often bind to the colchicine (B1669291) site on the β-subunit of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. unife.it
Arylthioindoles (ATIs) and other benzo[b]thiophene derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov For example, 2-alkoxycarbonyl-3-anilino-benzo[b]thiophenes were identified as a class of antimicrotubule agents. unife.it Structure-activity relationship studies revealed that specific substitutions on the benzo[b]thiophene ring are crucial for potent antimitotic activity. researchgate.net Some novel benzo[b]thiophenyl flavone (B191248) derivatives displayed significant antiproliferative effects with IC50 values in the nanomolar range against various human tumor cell lines. researchgate.net Another study found that certain acrylonitrile (B1666552) analogs with a benzo[b]thiophene structure caused a significant reduction in cell growth, with GI50 values in the 10-100 nM range, by interacting with tubulin. researchgate.net
Antiproliferative and Tubulin Polymerization Inhibition by Benzo[b]thiophene Derivatives
The table highlights the potent activity of selected benzo[b]thiophene derivatives against cancer cell lines and tubulin polymerization.
| Compound Type | Activity | IC50 / GI50 Value | Reference |
|---|---|---|---|
| 2-(benzo[b]thiophen-3-yl)-5-hydroxy-7-isopropoxy-6-methoxyflavone | Antiproliferative (Human Tumor Cell Lines) | 0.05–0.08 μM | researchgate.net |
| 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene derivative (4c) | Tubulin Polymerization Inhibition | 1.2 μM | unife.it |
| Acrylonitrile Analogs (5, 6, 13) | Cell Growth Inhibition (60 Human Cancer Cell Lines) | 10-100 nM | researchgate.net |
Receptor Binding and Ligand Design Studies
In addition to enzyme inhibition, benzo[b]thiophene derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs), demonstrating the versatility of this scaffold in drug discovery.
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are important therapeutic targets. Research has demonstrated that benzo[b]thiophene-based structures can serve as cannabinoid receptor ligands. researchgate.netscispace.comrsc.org
For instance, the compound (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone has been reported as a cannabinoid receptor ligand. researchgate.netscispace.comrsc.org Further studies on related structures have aimed to understand the structure-activity relationships for modulating cannabinoid receptors. In one such study, a series of fourteen hexahydrodibenzopyran analogues, which mimic the cannabinoid scaffold, were synthesized and screened. nih.gov While not direct benzo[b]thiophene derivatives, this research highlights the potential for related heterocyclic systems to interact with CB receptors. Several of these analogues showed significant binding affinity for both CB1 and CB2 receptors, with two compounds identified as CB2-selective agonists with EC50 values in the micromolar range. nih.gov
Functional Activity of Cannabinoid Receptor Agonists
The table shows the agonist activity (EC50 values) of two promising compounds from a study on machaeriol analogues at CB1 and CB2 receptors. nih.gov
| Compound | Receptor | EC50 (nM) |
|---|---|---|
| 11J | CB1 | 1471 ± 708 |
| CB2 | 15993 ± 8631 | |
| 11H | CB2 | 5730 ± 3289 |
Serotonin Receptor (5-HT) Ligand Development
Derivatives of the benzo[b]thiophene scaffold have been investigated for their potential to interact with serotonin (5-HT) receptors, which are crucial targets in the central nervous system. uchile.clresearchgate.net A series of novel benzo[b]thiophene arylpiperazine derivatives were synthesized and evaluated for their affinity towards 5-HT receptors. uchile.cl Specifically, N-{4-[4-(4,7-dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides were developed as potential serotoninergic agents. uchile.cl
In the quest for potent and selective 5-HT receptor ligands, researchers have explored modifications to the benzo[b]thiophene structure. For instance, a series of 4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene derivatives were synthesized and their vascular 5-HT(1B) receptor activity was described. nih.gov Among these, N-(2-ethylphenyl)-4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene-2-carboxamide was identified as a highly potent and competitive vascular 5-HT(1B) receptor antagonist. nih.gov The affinity of these compounds for the 5-HT(1B) receptor highlights the potential of the benzo[b]thiophene scaffold in developing novel therapeutics targeting the serotonergic system. nih.gov
Furthermore, studies have investigated the binding requirements of various serotonin receptor subtypes. The replacement of the indole (B1671886) NH moiety of serotonin with a sulfur atom, creating the benzothiophene (B83047) counterpart, resulted in a significant reduction in affinity for the 5-HT1F receptor, indicating the importance of the indole nitrogen for binding. nih.gov
Antitubercular Activity and Microbial Target Identification
The benzo[b]thiophene nucleus is a key component in the development of novel antitubercular agents, showing efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). ijpsjournal.comnih.govacs.orgnih.gov Several series of benzo[b]thiophene derivatives have been synthesized and evaluated for their in vitro and ex vivo antitubercular activities. nih.govacs.org
One area of focus has been on benzo[b]thiophene-2-carboxylic acid derivatives, which have demonstrated notable inhibitory activity against M. tuberculosis H37Ra and M. bovis BCG. nih.govacs.org For instance, certain 1,3-diketone derivatives showed strong activity against dormant MTB H37Ra. nih.gov Notably, compound 7b , a benzo[b]thiophene derivative with bromo and chloro substituents, was found to be highly active against multidrug-resistant MTB H37Ra, particularly in its dormant stage. nih.govacs.org
Another promising class of compounds is the 3-substituted benzothiophene-1,1-dioxides. peerj.compeerj.com Systematic examination of substitutions at the C-3 position revealed that a tetrazole substituent resulted in the most potent antitubercular activity, although it was accompanied by cytotoxicity. peerj.compeerj.com Oxadiazole derivatives also displayed good anti-tubercular activity. peerj.compeerj.com
A potential microbial target for some of these benzo[b]thiophene derivatives is the enzyme Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1). nih.govacs.orgnih.gov Molecular docking studies have shown a high binding affinity of benzo[b]thiophene-2-carboxylic acid derivatives to the active site of DprE1, suggesting a structural basis for their antimycobacterial action. nih.govacs.orgnih.gov The inhibition of DprE1, an enzyme crucial for mycobacterial cell wall synthesis, presents a viable strategy for the development of new antitubercular drugs. nih.govacs.org
| Compound Series | Target Organism(s) | Key Findings | Potential Target |
| Benzo[b]thiophene-2-carboxylic acid derivatives | M. tuberculosis H37Ra, M. bovis BCG, MDR-MTB | Good activity against active and dormant MTB. Compound 7b highly active against MDR-MTB. nih.govacs.org | DprE1 nih.govacs.orgnih.gov |
| 3-Substituted benzothiophene-1,1-dioxides | M. tuberculosis | Tetrazole substituent showed high potency (MIC = 2.6 µM), but also cytotoxicity. Oxadiazoles showed good activity. peerj.compeerj.com | Not specified |
| Indolinone-tethered benzothiophene hybrids | M. tuberculosis ATCC 25177, MDR-TB, XDR-TB | Compound 6h showed superlative potency against sensitive and resistant strains. nih.gov | DprE1 nih.gov |
Antimitotic and STAT3 Inhibitory Mechanisms
Benzo[b]thiophene derivatives have emerged as a significant class of compounds with anticancer properties, exhibiting both antimitotic and STAT3 inhibitory activities. nih.govnih.govresearchgate.netspandidos-publications.comrsc.org
Several novel Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, structurally similar to combretastatin (B1194345) A-4, have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with GI50 values often in the nanomolar range. nih.govrsc.org The mechanism of action for these compounds is believed to be the inhibition of tubulin polymerization, a key process in mitosis. nih.govrsc.org This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. nih.gov An important feature of some of these analogs is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance. nih.govrsc.org
In addition to targeting the cytoskeleton, benzo[b]thiophene derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is persistently activated in many cancers and plays a critical role in cell proliferation, survival, and migration. nih.govresearchgate.netspandidos-publications.comtandfonline.com A series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been reported. nih.govresearchgate.net One representative compound, 8b , was found to significantly block STAT3 phosphorylation and its downstream signaling. nih.govresearchgate.net This inhibition of the STAT3 pathway by compound 8b was shown to induce apoptosis and block the cell cycle in cancer cells. nih.govresearchgate.net Further mechanistic studies revealed that this compound also reduced intracellular reactive oxygen species (ROS) and caused a loss of mitochondrial membrane potential. nih.govresearchgate.net Another series of STAT3 inhibitors, coumarin-benzo[b]thiophene 1,1-dioxide conjugates, were also developed and shown to inhibit STAT3 phosphorylation at both Tyr705 and Ser727 residues. nih.gov
Anti-inflammatory and Analgesic Mechanisms
Benzo[b]thiophene derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. rsc.orgnih.govcas.cztandfonline.comnih.gov The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). cas.cztandfonline.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. cas.cz
A study on 3-substituted 1-benzothiophene-2-carboxanilides and their corresponding sulfones revealed that while most compounds had low inhibitory activity against COX and leukotriene biosynthesis, the 3-hydroxyamides showed some activity. cas.cz In another study, novel benzothiophene derivatives were designed as dual COX-1/2 and 5-LOX inhibitors. tandfonline.com Several of these compounds, particularly those hybridizing the benzothiophene scaffold with other anti-inflammatory pharmacophores, exhibited significant in vitro LOX inhibitory activity, with some also showing potent COX-2 inhibition. tandfonline.com For example, compounds 4b , 4e , 4f , and 5a demonstrated significant in vitro COX-2 inhibition, even greater than the standard drug celecoxib. tandfonline.com These compounds also displayed significant in vivo anti-inflammatory activity in the formalin-induced paw edema test. tandfonline.com
Furthermore, some benzothiophene derivatives have shown protective effects against neuroinflammation. nih.gov Certain p-fluoro, p-bromo, and pyrido benzothiophene derivatives demonstrated good antioxidant and anti-inflammatory effects, suggesting their potential use in managing conditions like cranial irradiation-induced neuroinflammation. nih.gov
| Compound Series | Mechanism of Action | Key Findings |
| 3-Substituted 1-benzothiophene-2-carboxanilides | COX and LT biosynthesis inhibition | 3-hydroxyamides showed some activity. cas.cz |
| Benzothiophene-heterocycle hybrids | Dual COX-1/2 and 5-LOX inhibition | Compounds 4b , 4e , 4f , and 5a showed significant in vitro COX-2 inhibition and in vivo anti-inflammatory activity. tandfonline.com |
| Pyrimidinone, pyrazolidinone, triazole-bearing benzothiophenes | Antioxidant and anti-inflammatory | P-fluoro, p-bromo, and pyrido derivatives showed good protective effects against neuroinflammation. nih.gov |
Anticancer Activity via Cellular Mechanism Elucidation
The anticancer potential of benzo[b]thiophene derivatives is a burgeoning area of research, with studies elucidating a variety of cellular mechanisms through which these compounds exert their effects. nih.govrsc.orgnih.govtandfonline.comtandfonline.commdpi.comajms.iq
A primary mechanism of action is the induction of apoptosis, or programmed cell death. nih.govtandfonline.commdpi.comresearchgate.net For example, tetracyclic derivatives of benzo[b]thiophenes and pyridines, upon UVA irradiation, were found to trigger massive apoptosis in human tumor cell lines, as evidenced by the externalization of Annexin V. nih.gov These compounds also induce significant variations in the mitochondrial potential and stimulate the production of reactive oxygen species (ROS), leading to the oxidation of cardiolipin, a key mitochondrial phospholipid. nih.gov Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that a hit compound, 4 , effectively induced apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com
In addition to apoptosis, cell cycle arrest is another common outcome of treatment with benzo[b]thiophene derivatives. tandfonline.commdpi.comresearchgate.net For instance, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- Current time information in Bangalore, IN.benzothieno[3,2-b]pyran-3-carbonitrile (3e ) caused a significant disruption in the cell cycle profile of HCT-116 colon cancer cells, with a decrease in the G1 phase population and an increase in the pre-G and G2/M populations. tandfonline.com Similarly, a benzo[b]thiophene-diaryl urea (B33335) derivative, 17d , induced cell cycle arrest at the G0/G1 phase in HT-29 cells. researchgate.net
Furthermore, some benzo[b]thiophene derivatives target specific signaling pathways involved in cancer progression. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov Other derivatives, such as 5-hydroxybenzothiophene hydrazide 16b , have been identified as multi-target kinase inhibitors, showing potent inhibition of several kinases and broad-spectrum anticancer activity. tandfonline.com
| Compound Series | Cellular Mechanism(s) | Key Findings |
| Tetracyclic benzo[b]thiophene/pyridine derivatives | Apoptosis induction, ROS production, mitochondrial dysfunction (photo-induced) | Triggered massive apoptosis in tumor cell lines upon UVA irradiation. nih.gov |
| Benzothieno[3,2-b]pyran derivatives | Cell cycle arrest, apoptosis | Compound 3e induced G2/M arrest and apoptosis in HCT-116 cells. tandfonline.com |
| Benzo[b]thiophene-diaryl urea derivatives | Apoptosis, cell cycle arrest | Compound 17d induced G0/G1 arrest and apoptosis in HT-29 cells. researchgate.net |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway inhibition | Compound b19 inhibited proliferation, migration, and invasion of MDA-MB-231 cells. nih.gov |
| 5-Hydroxybenzothiophene derivatives | Multi-kinase inhibition, apoptosis, cell cycle arrest | Compound 16b showed broad-spectrum anticancer activity and induced G2/M arrest in U87MG cells. tandfonline.com |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to the rational design and optimization of benzo[b]thiophene derivatives as therapeutic agents. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org By systematically modifying the chemical structure of the benzo[b]thiophene scaffold and observing the effects on biological activity, researchers can identify key structural features responsible for potency and selectivity. nih.govresearchgate.net
In the context of antitubercular activity, SAR studies on 3-substituted benzothiophene-1,1-dioxides revealed that the nature of the substituent at the C-3 position significantly influences potency. peerj.com A tetrazole substituent was found to be the most potent, while imidazoles, thiadiazoles, and thiazoles showed little activity. peerj.com For a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives, the presence of specific substituents was crucial for their antimicrobial activity. researchgate.net
For anticancer applications, SAR studies of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which resemble combretastatin, have provided insights into the structural requirements for their cytotoxic effects. nih.gov The specific substitution patterns on the phenyl ring and the acrylonitrile moiety are critical for their interaction with tubulin. nih.gov In the development of STAT3 inhibitors, the benzo[b]thiophene 1,1-dioxide scaffold has been a key feature, with modifications to other parts of the molecule leading to compounds with improved anticancer potency. nih.govresearchgate.net
SAR studies have also been instrumental in the development of anti-inflammatory agents. For 1-benzothiophene-2-carboxanilides, the presence of a 3-hydroxy group was found to be important for their inhibitory activity against COX and leukotriene biosynthesis. cas.cz In a series of benzothiophene oxobutanoic acid analogues developed as STING agonists for cancer immunotherapy, SAR studies led to the identification of N-substituted acyloxyamino derivatives with potent activity. nih.gov
Furthermore, SAR studies have guided the development of benzo[b]thiophene derivatives for other therapeutic targets. For instance, in the development of bone morphogenetic protein-2 (BMP-2) up-regulators for treating bone loss, SAR studies of substituted benzothiophene and benzofuran (B130515) derivatives identified key structural features that enhance BMP-2 expression. acs.org These studies collectively underscore the importance of SAR in medicinal chemistry for transforming the versatile benzo[b]thiophene scaffold into a range of potent and selective therapeutic agents. nih.govresearchgate.net
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Benzo[b]thiophen-3-yl Acetate (B1210297)
The development of novel and efficient synthetic methods for producing benzo[b]thiophen-3-yl acetate is a key focus of current research. Traditional synthetic routes can be cumbersome, often requiring multiple steps and harsh reaction conditions. Modern synthetic chemistry aims to overcome these limitations by developing more streamlined and environmentally benign processes.
Emerging strategies are geared towards improving reaction efficiency and atom economy. One such approach involves the use of palladium-catalyzed reactions. For instance, researchers are exploring palladium-catalyzed cross-coupling reactions to construct the benzo[b]thiophene core, followed by acetylation. Another area of investigation is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, thereby reducing solvent waste and purification steps.
Furthermore, innovative methods for the functionalization of the benzo[b]thiophene ring are being explored. A notable example is the synthesis of substituted benzothiophenes through the aromatic nucleophilic substitution of ortho-halobenzonitriles with methyl 2-mercaptoacetate, followed by ring closure. google.com The resulting benzo[b]thiophene can then be converted to the target acetate. These advanced methodologies promise to make this compound and its derivatives more accessible for various applications.
| Synthetic Approach | Description | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Formation of the benzo[b]thiophene skeleton using a palladium catalyst. | High efficiency, good functional group tolerance. |
| One-Pot Synthesis | Combination of multiple synthetic steps into a single procedure without isolating intermediates. | Reduced reaction time, lower solvent consumption, and decreased waste. |
| Nucleophilic Aromatic Substitution/Cyclization | Synthesis of the benzo[b]thiophene core from readily available starting materials like ortho-halobenzonitriles. | Access to a variety of substituted benzo[b]thiophenes. |
Advanced Applications in Medicinal Chemistry and Materials Science
The benzo[b]thiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of new therapeutic agents.
In the realm of medicinal chemistry, derivatives of this compound are being investigated for a range of biological activities. The present invention provides novel benzofurane and benzothiophene (B83047) derivatives of formula (I) / formula (II) which are modulators of the prostaglandin (B15479496) 2 receptors EP2 and/or EP4. google.com Certain compounds of the present invention are dual antagonists of both the EP2 and the EP4 receptor. google.com The invention also relates to the use of these compounds in the treatment of cancer by modulating an immune response. google.com The acetate group in this compound can be readily modified, allowing for the creation of diverse libraries of compounds for screening against various diseases. For example, it has been used in the synthesis of potential inhibitors for 3-Phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy. ncl.ac.uk
In materials science, the benzo[b]thiophene core possesses interesting electronic and photophysical properties, making it a suitable component for organic electronic materials. While direct applications of this compound in this field are less common, its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties of the benzo[b]thiophene ring through substitution makes it an attractive building block for novel materials with tailored functionalities.
| Field | Potential Application | Research Focus |
| Medicinal Chemistry | Cancer Therapy, Immunomodulation | Synthesis of novel benzo[b]thiophene derivatives as enzyme inhibitors or receptor modulators. google.comncl.ac.uk |
| Materials Science | Organic Electronics | Development of new organic semiconductors and light-emitting materials based on the benzo[b]thiophene scaffold. |
Integrated Experimental and Computational Approaches in this compound Research
The integration of experimental and computational methods is becoming increasingly vital in the study of this compound and its derivatives. This synergistic approach allows for a more profound understanding of the compound's properties and reactivity, thereby accelerating the discovery of new applications.
Computational chemistry, using techniques like density functional theory (DFT), can predict the molecular structure, electronic properties, and reactivity of this compound. These theoretical calculations can guide the design of new synthetic routes and help in understanding reaction mechanisms. For instance, computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack on the benzo[b]thiophene ring, aiding in the development of selective functionalization strategies.
In medicinal chemistry, computational tools such as molecular docking and molecular dynamics simulations are employed to predict how benzo[b]thiophene derivatives will interact with biological targets. This allows for the rational design of more potent and selective drug candidates before their actual synthesis. The experimental validation of these computational predictions is then carried out through synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that can significantly streamline the drug discovery process.
| Approach | Methodology | Application in this compound Research |
| Computational Chemistry | Density Functional Theory (DFT) | Prediction of molecular properties and reactivity to guide synthesis. |
| Molecular Modeling | Molecular Docking and Dynamics | In silico screening and rational design of new drug candidates. |
| Experimental Validation | Synthesis and Biological Assays | Confirmation of computational predictions and evaluation of biological activity. ncl.ac.uk |
Q & A
Q. Table 1: HRMS Data Validation
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Error (ppm) |
|---|---|---|---|---|
| 8 | C₂₆H₂₂FO₄S | 449.1223 | 449.1184 | -8.7 |
| 9 | C₂₇H₂₅O₅S | 461.1423 | 461.1417 | -1.3 |
| 10 | C₂₇H₂₅F₃O₄S | 465.1623 | 465.1621 | -0.4 |
Advanced: How can researchers resolve conflicting NMR data during structural elucidation?
Answer:
Contradictions may arise from rotational isomers or impurities. Methodological solutions include:
- Variable-temperature NMR : Detects dynamic isomerism (e.g., enone tautomers).
- 2D NMR (HSQC/HMBC) : Assigns ambiguous couplings (e.g., distinguishing δ 7.4 ppm protons in regioisomers).
- Comparative HRMS : Identifies side products (e.g., incomplete Claisen-Schmidt adducts) .
Case Study:
In compound 9, overlapping aromatic signals at δ 7.2–7.5 ppm were resolved using COSY, confirming the chalcone backbone .
Advanced: How do substituent positions on benzaldehyde impact bioactivity of chalcone derivatives?
Answer:
- Meta-substitution enhances cytotoxicity (IC₅₀ 8–12 μM vs. HeLa cells) by improving lipophilicity (logP 3.2 vs. 2.8 for para).
- Ortho-substituents reduce planarity, decreasing DNA intercalation (Kd 1.8×10⁴ M⁻¹ vs. 3.5×10⁴ for meta).
- QSAR models correlate electron-withdrawing groups (Hammett σ constants) with antiproliferative activity (R²=0.89) .
Figure 1: Substituent effects on chalcone bioactivity .
Basic: What purification challenges exist for benzo[b]thiophen-3-yl derivatives?
Answer:
- Low polar solubility : Requires gradient elution (hexane:EtOAc 4:1 → 1:2).
- Crystallization : Optimized with EtOH/H₂O mixtures (yields 45–60%).
- TLC monitoring : Rf 0.3–0.5 in 1:1 hexane:EtOAc ensures fraction collection accuracy .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Answer:
- DFT calculations (B3LYP/6-311G(d,p)) : Model Pd-catalyzed Suzuki-Miyaura couplings, showing S–Pd coordination (bond length 2.3–2.5 Å).
- MD simulations : Assess solvent effects (e.g., methanol vs. DMF) on activation energy (≤25 kcal/mol) .
Advanced: How are degradation products analyzed under stability testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
